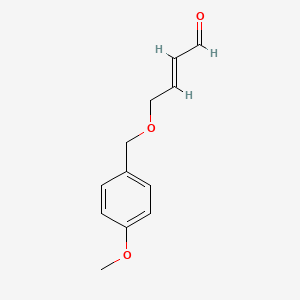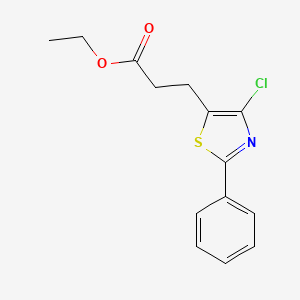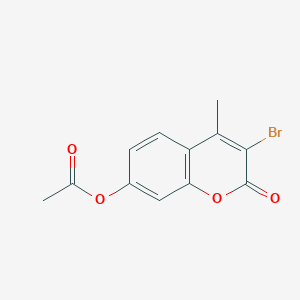
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Trifluormethyl)phenyl)-1,2,3,4-tetrahydrochinolin-4-amin ist eine organische Verbindung, die eine Trifluormethylgruppe aufweist, die an einen Phenylring gebunden ist, der wiederum mit einer Tetrahydrochinolinstruktur verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(Trifluormethyl)phenyl)-1,2,3,4-tetrahydrochinolin-4-amin umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Vorläufern ausgehen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Tetrahydrochinolinkernes: Dies kann durch eine Pictet-Spengler-Reaktion erreicht werden, bei der ein aromatisches Aldehyd in Gegenwart eines Säurekatalysators mit einem Amin reagiert.
Einführung der Trifluormethylgruppe: Dieser Schritt kann unter geeigneten Bedingungen unter Verwendung von Trifluormethylierungsreagenzien wie Trifluormethyliodid oder Trifluoromethylsulfonaten durchgeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren, fortgeschrittenen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen, um den industriellen Anforderungen gerecht zu werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(2-(Trifluormethyl)phenyl)-1,2,3,4-tetrahydrochinolin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Amin-Derivate zu bilden.
Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Trifluormethylgruppe zu substituieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Imine oder Nitrile liefern, während die Reduktion verschiedene Amin-Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-(2-(Trifluormethyl)phenyl)-1,2,3,4-tetrahydrochinolin-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann verwendet werden, um Enzymwirkungen zu untersuchen und als Sonde in biochemischen Assays.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(Trifluormethyl)phenyl)-1,2,3,4-tetrahydrochinolin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Proteinen oder Enzymen erhöhen und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Trifluormethyl)phenylamin: Eine einfachere Struktur ohne den Tetrahydrochinolinkern.
1,2,3,4-Tetrahydrochinolin: Es fehlt die Trifluormethylgruppe.
Trifluormethylchinolin-Derivate: Verbindungen mit ähnlichen Trifluormethyl- und Chinolinstrukturen.
Einzigartigkeit
2-(2-(Trifluormethyl)phenyl)-1,2,3,4-tetrahydrochinolin-4-amin ist aufgrund der Kombination der Trifluormethylgruppe und des Tetrahydrochinolinkernes einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften, wie z. B. erhöhte Lipophilie und metabolische Stabilität, was es in verschiedenen Forschungs- und Industrieanwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C16H15F3N2 |
|---|---|
Molekulargewicht |
292.30 g/mol |
IUPAC-Name |
2-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)12-7-3-1-5-10(12)15-9-13(20)11-6-2-4-8-14(11)21-15/h1-8,13,15,21H,9,20H2 |
InChI-Schlüssel |
AXPCUCXRGSTVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=CC=C3C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11834261.png)






![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)
![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)




